molecular formula C13H10ClNO3S2 B4194952 3-CHLORO-N-(1,1-DIOXIDO-2,3-DIHYDRO-3-THIOPHENYL)-1-BENZOTHIOPHENE-2-CARBOXAMIDE

3-CHLORO-N-(1,1-DIOXIDO-2,3-DIHYDRO-3-THIOPHENYL)-1-BENZOTHIOPHENE-2-CARBOXAMIDE

Cat. No.: B4194952
M. Wt: 327.8 g/mol
InChI Key: QFAZQWQCOSKELB-UHFFFAOYSA-N
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Description

3-CHLORO-N-(1,1-DIOXIDO-2,3-DIHYDRO-3-THIOPHENYL)-1-BENZOTHIOPHENE-2-CARBOXAMIDE is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a benzothiophene core, a chloro substituent, and a dioxido-dihydro-thienyl group. The presence of these functional groups contributes to its distinct chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-CHLORO-N-(1,1-DIOXIDO-2,3-DIHYDRO-3-THIOPHENYL)-1-BENZOTHIOPHENE-2-CARBOXAMIDE typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Benzothiophene Core: The benzothiophene core can be synthesized through a cyclization reaction involving a thiophene derivative and a suitable electrophile.

    Introduction of the Chloro Substituent: Chlorination of the benzothiophene core is achieved using reagents such as thionyl chloride or phosphorus pentachloride under controlled conditions.

    Attachment of the Dioxido-Dihydro-Thienyl Group: This step involves the reaction of the chlorinated benzothiophene with a thienyl derivative in the presence of an oxidizing agent to introduce the dioxido group.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

3-CHLORO-N-(1,1-DIOXIDO-2,3-DIHYDRO-3-THIOPHENYL)-1-BENZOTHIOPHENE-2-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: The dioxido group can undergo further oxidation to form sulfone derivatives.

    Reduction: Reduction of the chloro substituent can lead to the formation of dechlorinated analogs.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide or potassium thiolate.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfone derivatives, while substitution reactions can produce a variety of functionalized benzothiophene compounds.

Scientific Research Applications

3-CHLORO-N-(1,1-DIOXIDO-2,3-DIHYDRO-3-THIOPHENYL)-1-BENZOTHIOPHENE-2-CARBOXAMIDE has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 3-CHLORO-N-(1,1-DIOXIDO-2,3-DIHYDRO-3-THIOPHENYL)-1-BENZOTHIOPHENE-2-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to potential anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 4-chloro-N-(1,1-dioxido-2,3-dihydro-3-thienyl)-N-(4-methylphenyl)benzamide
  • 3-chloro-N-(1,1-dioxido-2,3-dihydro-3-thienyl)-1-benzothiophene-2-sulfonamide

Uniqueness

Compared to similar compounds, 3-CHLORO-N-(1,1-DIOXIDO-2,3-DIHYDRO-3-THIOPHENYL)-1-BENZOTHIOPHENE-2-CARBOXAMIDE stands out due to its specific combination of functional groups, which confer unique chemical properties and reactivity. This makes it a valuable compound for various scientific and industrial applications.

Properties

IUPAC Name

3-chloro-N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-1-benzothiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClNO3S2/c14-11-9-3-1-2-4-10(9)19-12(11)13(16)15-8-5-6-20(17,18)7-8/h1-6,8H,7H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFAZQWQCOSKELB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C=CS1(=O)=O)NC(=O)C2=C(C3=CC=CC=C3S2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClNO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-CHLORO-N-(1,1-DIOXIDO-2,3-DIHYDRO-3-THIOPHENYL)-1-BENZOTHIOPHENE-2-CARBOXAMIDE
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3-CHLORO-N-(1,1-DIOXIDO-2,3-DIHYDRO-3-THIOPHENYL)-1-BENZOTHIOPHENE-2-CARBOXAMIDE
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3-CHLORO-N-(1,1-DIOXIDO-2,3-DIHYDRO-3-THIOPHENYL)-1-BENZOTHIOPHENE-2-CARBOXAMIDE
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3-CHLORO-N-(1,1-DIOXIDO-2,3-DIHYDRO-3-THIOPHENYL)-1-BENZOTHIOPHENE-2-CARBOXAMIDE
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3-CHLORO-N-(1,1-DIOXIDO-2,3-DIHYDRO-3-THIOPHENYL)-1-BENZOTHIOPHENE-2-CARBOXAMIDE
Reactant of Route 6
3-CHLORO-N-(1,1-DIOXIDO-2,3-DIHYDRO-3-THIOPHENYL)-1-BENZOTHIOPHENE-2-CARBOXAMIDE

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